molecular formula C23H30N6O2 B5518631 N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide

N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide

カタログ番号: B5518631
分子量: 422.5 g/mol
InChIキー: JVGHPIOCDMREBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C23H30N6O2 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.24302422 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Nonaqueous Capillary Electrophoresis

A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for Imatinib Mesylate (IM) and related substances, including NDI, a compound structurally related to the requested chemical. This method offers potential for quality control in pharmaceutical analysis, indicating the importance of such compounds in ensuring drug purity and effectiveness (Ye et al., 2012).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

Gong et al. (2010) investigated the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study reveals the metabolic pathways of a compound with a complex structure akin to the one of interest, highlighting the relevance of understanding metabolic processes for the development of effective cancer treatments (Gong et al., 2010).

Histone Deacetylase Inhibitor

Zhou et al. (2008) described the synthesis, biological evaluation, and clinical potential of MGCD0103, a compound that selectively inhibits histone deacetylases. This research underscores the therapeutic potential of benzamide derivatives in cancer treatment through epigenetic modulation, suggesting a similar potential for the chemical compound (Zhou et al., 2008).

Synthesis of Novel Compounds

Research by Abu‐Hashem et al. (2020) on the synthesis of novel compounds derived from Visnaginone and Khellinone for anti-inflammatory and analgesic applications demonstrates the versatility of benzamide derivatives in drug development. This study provides insight into the chemical manipulation of benzamide derivatives for creating effective pharmaceutical agents (Abu‐Hashem et al., 2020).

Synthesis of Heterocyclic Carboxamides

Norman et al. (1996) synthesized heterocyclic analogs of 1192U90, evaluating their potential as antipsychotic agents. The study illustrates the process of discovering new therapeutic agents by modifying benzamide derivatives, indicating a broad research interest in compounds similar to the one requested (Norman et al., 1996).

作用機序

The mechanism of action of a compound depends on its structure and the biological system it interacts with. While specific information on this compound was not found, many piperidine derivatives are used in the pharmaceutical industry and have various mechanisms of action .

将来の方向性

The future directions for research on this compound could include exploring its potential uses in the pharmaceutical industry, given the presence of functional groups common in many pharmaceutical compounds .

特性

IUPAC Name

N-[2-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-18-16-20(27-10-6-3-7-11-27)26-23(25-18)29-14-12-28(13-15-29)21(30)17-24-22(31)19-8-4-2-5-9-19/h2,4-5,8-9,16H,3,6-7,10-15,17H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGHPIOCDMREBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。